2-(4-Ethylpiperazine-1-carbonyl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

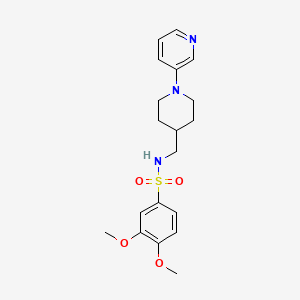

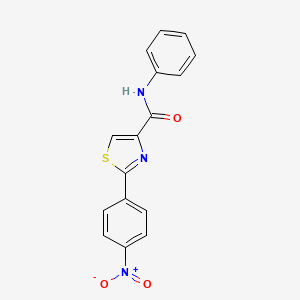

“2-(4-Ethylpiperazine-1-carbonyl)aniline” is an organic compound with the molecular formula C13H19N3O and a molecular weight of 233.315 .

Synthesis Analysis

The synthesis of piperazine derivatives, which includes “2-(4-Ethylpiperazine-1-carbonyl)aniline”, involves various methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of “2-(4-Ethylpiperazine-1-carbonyl)aniline” consists of a benzene ring attached to a nitrogen atom, making it an aromatic amine . The compound also contains an ethylpiperazine group, which is a piperazine ring with an ethyl substituent .Aplicaciones Científicas De Investigación

Chemical Reactions and Synthesis

- Reactions with Arylalane: The interaction of arylamines with sterically crowded, dimeric arylalane (H2AlMes*2) leads to compounds with three-coordinate aluminum and nitrogen centers, demonstrating the versatility of such amines in organometallic chemistry (Wehmschulte & Power, 1996).

Pharmaceutical Applications

- Inhibitors of Src Kinase Activity: Certain aniline derivatives, including those similar to 2-(4-Ethylpiperazine-1-carbonyl)aniline, have been optimized as potent inhibitors of Src kinase activity, contributing to advancements in cancer treatment research (Boschelli et al., 2001).

Novel Alkylation Methods

- Formation of Phenylpiperazines: A novel method using alumina-supported bis-alkylation efficiently synthesizes phenylpiperazine rings, indicating the potential for aniline derivatives in organic synthesis (Mishani et al., 1996).

Catalysis

- Ruthenium-Complex Catalysis: Aniline derivatives are used in Ruthenium-complex catalyzed N-(cyclo)alkylation reactions with diols, illustrating their role in the synthesis of complex organic molecules (Abbenhuis et al., 1998).

Environmental Applications

- Adsorption and Corrosion Inhibition: Aniline derivatives have been explored for their efficacy in adsorbing pollutants like methylene blue and inhibiting corrosion in metals, showing their potential in environmental remediation (El-Shafey et al., 2016).

Material Science

- Electrochemical Applications: Aniline derivatives are utilized in the synthesis of doped activated carbon for high-performance supercapacitors, highlighting their significance in energy storage technologies (Li et al., 2010).

Safety and Hazards

Propiedades

IUPAC Name |

(2-aminophenyl)-(4-ethylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c1-2-15-7-9-16(10-8-15)13(17)11-5-3-4-6-12(11)14/h3-6H,2,7-10,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZJAZOQCXMKMTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(=O)C2=CC=CC=C2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Ethylpiperazine-1-carbonyl)aniline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-ethyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B2986907.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-methylsulfanylbenzamide](/img/structure/B2986909.png)

![3-[4-(3-chlorophenyl)piperazino]-1H-1,2,4-triazol-5-amine](/img/structure/B2986910.png)

![2-cyclopropyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2986912.png)

![4-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]-N,N-diethylbenzenesulfonamide](/img/structure/B2986915.png)

![Thieno[3,2-b]pyridine-2-carbaldehyde](/img/structure/B2986916.png)

![N-[[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl]-2-ethylsulfanylbenzamide](/img/structure/B2986918.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-(methylthio)phenyl)oxalamide](/img/structure/B2986919.png)

![9-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2986920.png)

![2-[4-(Methoxycarbonyl)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2986922.png)